molecular formula C17H22N2O2 B2792221 N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide CAS No. 862813-82-9

N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide

Cat. No. B2792221
CAS RN: 862813-82-9
M. Wt: 286.375
InChI Key: YBLXQLKZIUCUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide, also known as DMIOA, is a small molecule compound that has been studied for its potential applications in scientific research. DMIOA is a member of the oxindole family of compounds and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways. N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in a variety of cellular processes including cell proliferation and apoptosis. N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in a variety of cellular processes including cell survival and growth.
Biochemical and Physiological Effects:
N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide can protect against neurodegeneration and reduce inflammation. N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide is that it is a small molecule compound, which makes it easy to synthesize and modify for use in drug discovery. N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has also been shown to have a wide range of potential applications in scientific research. However, one limitation of N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are many potential future directions for research on N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide. One area of research could be the development of new compounds based on the N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide scaffold with improved efficacy and selectivity. Another area of research could be the investigation of N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide's potential applications in the treatment of neurodegenerative diseases and cancer. Further studies are also needed to better understand the mechanism of action of N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide and its effects on different cellular pathways.

Synthesis Methods

N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide can be synthesized through a multi-step process involving the reaction of 3-methylindole-2-carboxylic acid with butylamine, followed by the reaction of the resulting intermediate with methyl chloroacetate. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has been shown to have anti-proliferative effects on cancer cells and may be useful in the development of new cancer therapies. In drug discovery, N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide has been used as a scaffold for the development of new compounds with potential therapeutic applications.

properties

IUPAC Name

N-butyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-5-6-11-18(3)17(21)16(20)15-12(2)19(4)14-10-8-7-9-13(14)15/h7-10H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLXQLKZIUCUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide

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